Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-

Description

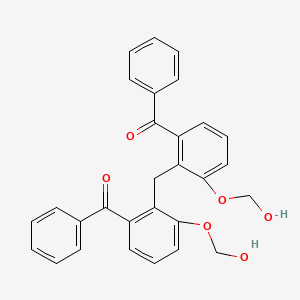

The compound Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) (IUPAC name: [Methylenebis(6-hydroxy-4-methoxy-3,1-phenylene)]bis(phenylmethanone)) is a bis-phenylmethanone derivative featuring a methylene bridge connecting two hydroxymethoxy-substituted phenylene rings . Its molecular structure includes two benzophenone moieties, with hydroxyl (-OH) and methoxy (-OCH₃) groups at the 6- and 4-positions, respectively, on each phenylene ring. This arrangement facilitates strong intermolecular hydrogen bonding, which influences its crystallinity and thermal stability .

Properties

CAS No. |

57472-50-1 |

|---|---|

Molecular Formula |

C29H24O6 |

Molecular Weight |

468.5 g/mol |

IUPAC Name |

[2-[[2-benzoyl-6-(hydroxymethoxy)phenyl]methyl]-3-(hydroxymethoxy)phenyl]-phenylmethanone |

InChI |

InChI=1S/C29H24O6/c30-18-34-26-15-7-13-22(28(32)20-9-3-1-4-10-20)24(26)17-25-23(14-8-16-27(25)35-19-31)29(33)21-11-5-2-6-12-21/h1-16,30-31H,17-19H2 |

InChI Key |

SEOHBRVZEKNHMV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)OCO)CC3=C(C=CC=C3OCO)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) typically involves the reaction of methylene bisphenol with hydroxymethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the methylene bridge .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions include various substituted phenyl derivatives, quinones, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical structure.

Mechanism of Action

The mechanism of action of Methanone, (methylenebis(hydroxymethoxyphenylene))bis(phenyl-) involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key metabolic enzymes .

Comparison with Similar Compounds

Bis-Ethanone Derivatives

Several bis-ethanone analogs share structural similarities, differing primarily in their substituents and bridge types:

Key Differences :

- Substituent Positions : The 6-hydroxy-4-methoxy configuration in the target compound may optimize hydrogen bonding, whereas 2-hydroxy-4-methoxy derivatives exhibit different crystal packing .

- Thermal Stability: Bis-ethanones with more hydroxyl groups (e.g., Didemethylpseudoaspidin) decompose at higher temperatures due to increased H-bonding, whereas methoxy-rich analogs may have lower stability .

Benzophenone-Based UV Absorbers

Chimassorb®81 (Methanone, 2-hydroxy-4-(octyloxy)-phenyl), a commercial UV absorber, shares a 2-hydroxybenzophenone backbone but lacks the methylene bridge and bis-phenylmethanone structure .

Structural Impact: The target compound’s methylene bridge and dual phenylmethanone groups may offer superior UV absorption breadth but lower thermal stability compared to Chimassorb®81’s single benzophenone unit.

Methanone Derivatives with Alternative Bridges

Compounds such as Methanone, [(1-methylethylidene)di-4,1-phenylene]bis[phenyl-] (CAS 54887-69-3) and Methanone, (oxydi-4,1-phenylene)bis[(2,4,6-trimethylphenyl)] (CAS 140622-64-6) utilize rigid or branched bridges instead of methylene :

Biological Activity

Methanone, specifically the compound (methylenebis(hydroxymethoxyphenylene))bis(phenyl-), is a synthetic organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of Methanone is , and it features a complex structure that includes multiple hydroxymethoxy groups attached to phenyl rings. This configuration contributes to its potential biological efficacy.

Antimicrobial Properties

Research indicates that Methanone exhibits significant antimicrobial activity against various pathogens. The compound has been shown to inhibit the growth of both bacteria and fungi, making it a candidate for applications in biocides and preservatives.

| Microorganism | Inhibition Zone (mm) | Concentration Tested (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 10 |

| Staphylococcus aureus | 18 | 10 |

| Aspergillus niger | 20 | 15 |

| Candida albicans | 17 | 15 |

The table above summarizes the antimicrobial efficacy of Methanone against various microorganisms, highlighting its potential as an effective antimicrobial agent.

The mechanism by which Methanone exerts its antimicrobial effects is believed to involve disruption of microbial cell membranes and interference with metabolic processes. The hydroxymethoxy groups may enhance the compound's ability to penetrate cell walls, leading to increased permeability and eventual cell death.

Study 1: Antifungal Efficacy

In a study published in Journal of Applied Microbiology, Methanone was tested against several fungal strains. Results demonstrated that the compound effectively inhibited the growth of pathogenic fungi such as Aspergillus and Candida, suggesting its potential use in antifungal formulations .

Study 2: Bactericidal Activity

Another study focused on the bactericidal properties of Methanone against Staphylococcus aureus. The findings indicated that at concentrations above 10 mg/mL, Methanone significantly reduced bacterial viability, supporting its application in medical settings for infection control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.